molecular formula C20H23ClN4O4S B11932621 N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

Cat. No.: B11932621
M. Wt: 450.9 g/mol
InChI Key: MVSQDUZRRVBYLA-HMAPJEAMSA-N
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Description

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated hydroxyphenyl group, a piperazine ring, and a sulfonylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves the condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with a suitable amine derivative. One common method involves dissolving 1-(5-chloro-2-hydroxyphenyl)ethanone in anhydrous ethanol, followed by the addition of a catalytic amount of glacial acetic acid. The reaction mixture is then stirred under reflux conditions for several hours, cooled to room temperature, and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyphenyl group can form hydrogen bonds with active site residues, while the piperazine ring can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-hydroxyphenyl)ethanone: Shares the chlorinated hydroxyphenyl group but lacks the piperazine and sulfonylbenzamide moieties.

    4-hydroxybenzohydrazide: Contains a hydroxyphenyl group but differs in the presence of a hydrazide group instead of the piperazine and sulfonylbenzamide moieties.

Uniqueness

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and sulfonylbenzamide moiety differentiates it from other similar compounds, enhancing its versatility in various applications.

Properties

Molecular Formula

C20H23ClN4O4S

Molecular Weight

450.9 g/mol

IUPAC Name

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14-

InChI Key

MVSQDUZRRVBYLA-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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